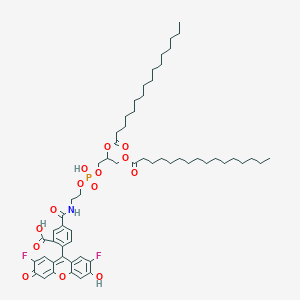

2',7'-difluorofluorescein DHPE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2',7'-difluorofluorescein DHPE is a xanthene dye. It has a role as a fluorochrome.

Aplicaciones Científicas De Investigación

Detection of Reactive Oxygen Species (ROS)

One of the primary applications of 2',7'-difluorofluorescein DHPE is in the detection of ROS within biological systems. The oxidation of the non-fluorescent probe to produce fluorescent 2',7'-difluorofluorescein allows researchers to quantify ROS levels effectively.

- Mechanism : The probe is hydrolyzed by intracellular esterases, leading to the formation of a fluorescent product upon oxidation by ROS such as hydrogen peroxide (H2O2) and hydroxyl radicals (- OH) .

- Limitations : While it is often used as a specific indicator for H2O2, it can also react with other ROS and reactive nitrogen species (RNS), which may complicate interpretations .

| Probe | Target Species | Fluorescence Excitation/Emission | Advantages | Limitations |

|---|---|---|---|---|

| This compound | H2O2, - OH | λ excitation = 498 nm; λ emission = 522 nm | High sensitivity; cell-permeable | Reacts with multiple ROS/RNS |

Measurement of Nitric Oxide (NO)

The dye has also been employed as a fluorescent probe for measuring nitric oxide levels in various biological contexts.

- Case Study : In studies involving endothelial cells exposed to high glucose levels, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate was utilized to assess NO production. Elevated glucose was found to impair NO synthesis, which could be reversed by antioxidants .

| Study Focus | Conditions | Findings |

|---|---|---|

| Endothelial Dysfunction | High glucose exposure | Impaired NO production; reversible with antioxidants |

Cellular Imaging and Tracking

The compound's fluorescent properties make it an excellent candidate for cellular imaging applications.

- Application : Researchers use this compound to visualize cellular processes such as apoptosis and oxidative stress in live cells.

- Techniques Used : Flow cytometry and fluorescence microscopy are commonly employed to analyze the fluorescence intensity corresponding to cellular events .

Advantages

- High fluorescence quantum yield allows for sensitive detection.

- Cell-permeable nature facilitates its use in live-cell imaging.

- Versatile applications across different biological contexts.

Disadvantages

- Potential for non-specific reactions with various ROS/RNS can lead to ambiguous results.

- Requires careful calibration and controls to ensure specificity in measurements.

Análisis De Reacciones Químicas

Acid-Base Equilibria and Prototropic Forms

The fluorescein core of 2',7'-difluorofluorescein DHPE exhibits three distinct protonation states, with ground-state pKa values determined as 1.02 , 3.61 , and 4.69 . These transitions govern its fluorescence behavior:

-

Cationic form (pH < 1.02) : Non-fluorescent.

-

Neutral form (pH 1.02–3.61) : Weakly fluorescent, exists as three tautomers confirmed via NMR .

-

Monoanionic (pH 3.61–4.69) and dianionic (pH > 4.69) : Highly fluorescent.

| Prototropic Species | pKa | Fluorescence Intensity |

|---|---|---|

| Cation | 1.02 | Negligible |

| Neutral | 3.61 | Low |

| Monoanion | 3.61 | High |

| Dianion | 4.69 | Maximum |

Excited-State Proton Transfer Reactions

In aqueous solutions, acetate buffer mediates proton exchange between monoanionic and dianionic forms during fluorescence excitation :

-

Deprotonation rate : 9.70×108M−1s−1

-

Reprotonation rate : 1.79×108M−1s−1

These reactions lead to dynamic fluorescence quenching and are critical for applications in pH-sensitive imaging.

Photochemical Behavior

The compound demonstrates photoacid behavior in its cationic form, where excitation induces proton dissociation, enhancing fluorescence . This property is leveraged in live-cell imaging to track pH changes in organelles.

Structural and Functional Comparisons

This compound differs from non-fluorinated analogs (e.g., fluorescein) and dichloro derivatives (e.g., 2',7'-dichlorofluorescein) in electronic properties and reactivity:

| Property | This compound | 2',7'-Dichlorofluorescein |

|---|---|---|

| Fluorophore Core | Fluorine substituents | Chlorine substituents |

| Excitation λ (nm) | 488 | 504 |

| Emission λ (nm) | 520 | 529 |

| ROS Sensitivity | Low | High (probe for H₂O₂, - OH) |

| Primary Use | pH imaging | Oxidative stress assays |

Synthetic Considerations

While the DHPE conjugate is synthesized via phospholipid coupling, the fluorophore core is derived from:

-

Condensation of phthalic anhydride and 4-chlororesorcinol (for dichloro analogs) .

-

Fluorination via electrophilic substitution or halogen exchange .

Stability and Reactivity with Buffers

Propiedades

Fórmula molecular |

C58H82F2NO14P |

|---|---|

Peso molecular |

1086.2 g/mol |

Nombre IUPAC |

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyl]benzoic acid |

InChI |

InChI=1S/C58H82F2NO14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(64)71-40-43(74-55(65)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-73-76(69,70)72-34-33-61-57(66)42-31-32-44(45(35-42)58(67)68)56-46-36-48(59)50(62)38-52(46)75-53-39-51(63)49(60)37-47(53)56/h31-32,35-39,43,62H,3-30,33-34,40-41H2,1-2H3,(H,61,66)(H,67,68)(H,69,70) |

Clave InChI |

JWQZJXQZJULNOV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC(=C(C=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.